2-(2,6-Dibromophenyl)acetonitrile
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Overview
Description
2-(2,6-Dibromophenyl)acetonitrile, also known as DBAN, is a chemical compound with extensive applications in numerous fields of research and industry. It has a CAS number of 67197-53-9 .
Molecular Structure Analysis
The molecular formula of 2-(2,6-Dibromophenyl)acetonitrile is C8H5Br2N . The InChI code is 1S/C8H5Br2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 .Physical And Chemical Properties Analysis
2-(2,6-Dibromophenyl)acetonitrile has a molecular weight of 274.94 g/mol . It is a solid at room temperature . The density is 1.9±0.1 g/cm3 . The boiling point is 333.1±27.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Reactions
- Hybrid Bidentate and Tridentate Ruthenium(II) Complexes : A study detailed the synthesis of a ruthenium(II) complex incorporating a tridentate triazine-based ligand and a bidentate carbene-based polypyridine ligand. This compound demonstrates the utility of 2-(2,6-Dibromophenyl)acetonitrile derivatives in constructing complex coordination compounds with potential applications in catalysis and materials science (Elaine A. Medlycott, F. Schaper, G. Hanan, 2005).
Anion Receptors and Environmental Applications
- New Diamidodipyrromethane Macrocycle : A new macrocycle was synthesized that shows high selectivity for dihydrogen phosphate and hydrogen sulfate over nitrate in acetonitrile solution. This research suggests potential applications in environmental remediation, particularly in nuclear waste treatment by selectively removing hazardous anions from waste streams (J. Sessler, E. Katayev, G. Pantoș, Y. Ustynyuk, 2004).
Electrochemical Studies and Material Science
- Voltammetric and Electrochemical ESR Studies : Research on the electrochemical oxidation of tris(4-bromophenyl)amine in the presence of 2,6-lutidine in acetonitrile sheds light on the reaction mechanisms and kinetics. This study contributes to our understanding of electron transfer processes and has implications for the design of electrochemical sensors and devices (A. Wain, I. Streeter, Mary Thompson, et al., 2006).
Organic Synthesis and Methodology
- A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles : This study presents a method for synthesizing 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols. The methodology exemplifies the role of 2-(2,6-Dibromophenyl)acetonitrile derivatives in facilitating the production of complex organic molecules, which could have further applications in pharmaceuticals and material science (Bo Wu, Xiang Gao, Mu-Wang Chen, Yong‐Gui Zhou, 2014).
Safety And Hazards
properties
IUPAC Name |
2-(2,6-dibromophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJZMMCGURACCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618762 |
Source
|
Record name | (2,6-Dibromophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dibromophenyl)acetonitrile | |
CAS RN |
67197-53-9 |
Source
|
Record name | (2,6-Dibromophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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